molecular formula C14H23N3O10 B1679297 Pentetic acid CAS No. 67-43-6

Pentetic acid

Cat. No.: B1679297
CAS No.: 67-43-6
M. Wt: 393.35 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-N
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Description

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic aminopolycarboxylic acid and chelating agent with five carboxymethyl groups attached to a diethylenetriamine backbone . Its molecular formula is C₁₄H₂₃N₃O₁₀, and it forms stable complexes with metal ions, including transition metals and lanthanides. Key properties include:

  • Molecular weight: 393.35 g/mol
  • Solubility: Partially soluble in water (4 g/L at 20°C)
  • Applications: Radiopharmaceuticals (e.g., ⁹⁹ᵐTc-DTPA for imaging), heavy metal detoxification, cosmetics (chelating calcium/magnesium), and experimental therapies for genetic disorders like LGMD2I .

Properties

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
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InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
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Molecular Formula

C14H23N3O10
Source PubChem
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DSSTOX Substance ID

DTXSID2023434
Record name Pentetic acid
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Molecular Weight

393.35 g/mol
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Physical Description

White to off-white solid; [Acros Organics MSDS]
Record name Pentetic acid
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Boiling Point

Decomposes
Record name Pentetic acid
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Solubility

Highly soluble
Record name Pentetic acid
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CAS No.

67-43-6
Record name Diethylenetriaminepentaacetic acid
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Melting Point

219-220 ºC
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Preparation Methods

Preparation Methods of Diethylenetriaminepentaacetic Acid (Pentetic Acid)

Diethylenetriaminepentaacetic acid (this compound) is a synthetic polyamino carboxylic acid renowned for its exceptional metal-chelating properties. Its synthesis revolves around two primary industrial methods—the chloroacetic acid route and the sodium cyanide approach—each offering distinct advantages in terms of yield, scalability, and purity. This article provides a comprehensive analysis of these methods, alongside advanced techniques for derivative synthesis and industrial-scale production, supported by data from patents, peer-reviewed studies, and regulatory documentation.

Traditional Laboratory Synthesis Methods

Chloroacetic Acid Method

The chloroacetic acid method is a widely adopted route for synthesizing diethylenetriaminepentaacetic acid. This process involves the stepwise alkylation of diethylenetriamine with chloroacetic acid under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of diethylenetriamine react with chloroacetic acid to form the pentadentate ligand structure.

Key steps include:

  • Alkaline Environment : Sodium hydroxide is utilized to maintain a pH >10, facilitating deprotonation of the amine groups and enhancing nucleophilicity.
  • Temperature Control : The reaction is typically conducted at 60–80°C to accelerate substitution while minimizing side reactions such as hydrolysis of chloroacetic acid.
  • Stoichiometric Ratios : A molar ratio of 1:5 (diethylenetriamine to chloroacetic acid) ensures complete substitution of all five hydrogen atoms on the amine groups.

Post-synthesis purification involves acidification to precipitate the product, followed by recrystallization from ethanol-water mixtures. Despite its reliability, this method generates stoichiometric amounts of sodium chloride as a byproduct, necessitating extensive washing steps to achieve pharmaceutical-grade purity.

Sodium Cyanide Method

The sodium cyanide method offers an alternative pathway, leveraging cyanide ions as nucleophiles to introduce carboxylate groups. This approach involves reacting diethylenetriamine with sodium cyanide and formaldehyde in a multistep process:

  • Mannich Reaction : Formaldehyde mediates the condensation of diethylenetriamine with cyanide ions, forming intermediate nitriles.
  • Hydrolysis : The nitrile groups are hydrolyzed to carboxylic acids under strongly acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide at elevated temperatures (80–100°C).

This method circumvents chloride byproduct formation but introduces challenges in handling toxic cyanide reagents. Industrial applications often employ closed-loop systems to mitigate exposure risks. Yield optimization studies indicate that maintaining a reaction time of 12–24 hours maximizes conversion efficiency.

Table 1: Comparison of Traditional Synthesis Methods
Parameter Chloroacetic Acid Method Sodium Cyanide Method
Reagents Chloroacetic acid, NaOH NaCN, HCHO, HCl/NaOH
Reaction Temperature 60–80°C 80–100°C
Byproducts NaCl NH3, HCN (traces)
Yield 70–85% 65–75%
Purity Challenges NaCl removal Cyanide residuals

Industrial-Scale Production and Pharmaceutical Formulation

Reaction Scaling and Process Optimization

Industrial production of diethylenetriaminepentaacetic acid prioritizes cost-efficiency and reproducibility. Continuous-flow reactors have replaced batch systems to enhance heat dissipation and reduce reaction times. For instance, a patented protocol describes a tubular reactor configuration operating at 70°C with a residence time of 2 hours, achieving a yield of 88%.

Lyophilization and Stabilization Techniques

Pharmaceutical-grade diethylenetriaminepentaacetic acid, as used in radiopharmaceutical kits (e.g., Technetium Tc 99m Pentetate Injection), undergoes lyophilization to enhance stability. The FDA-approved formulation includes:

  • This compound : 20 mg/vial (active chelator).
  • p-Aminobenzoic acid : 5 mg/vial (antioxidant).
  • Stannous chloride dihydrate : 0.25–0.385 mg/vial (reducing agent to prevent technetium oxidation).

Lyophilization under nitrogen atmosphere prevents oxidative degradation, and reconstitution with sodium pertechnetate Tc-99m solution achieves >95% radiochemical purity.

Table 2: Composition of Technetium Tc 99m Pentetate Injection Kit
Component Function Quantity per Vial
This compound Chelating agent 20 mg
p-Aminobenzoic acid Antioxidant 5 mg
Calcium chloride dihydrate Osmolarity adjuster 3.73 mg
Stannous chloride dihydrate Reducing agent 0.25–0.385 mg

Advanced Synthesis Techniques for Derivatives

Diethylenetriamine-N-Oxide Pentaacetic Acid-Bisamides

Functionalization of diethylenetriaminepentaacetic acid with amide groups enhances its metal-binding selectivity. A protocol from the Royal Society of Chemistry outlines:

  • Oxidation : Treating diethylenetriaminepentaacetic acid with hydrogen peroxide in methanol forms the N-oxide derivative.
  • Amidation : Reacting the oxidized product with alkylamines in acetic acid yields bisamide derivatives, which are purified via ethanol-diethyl ether recrystallization.

These derivatives exhibit improved thermodynamic stability when complexed with gadolinium (III), as confirmed by electrospray ionization mass spectrometry (ESI-MS).

Solid-Phase Peptide Conjugation

High-yield conjugation to peptides, such as octreotide, employs monoreactive diethylenetriaminepentaacetic acid (mDTPA) to avoid cross-linking. Key steps include:

  • Resin-Based Synthesis : Anchoring the peptide to Fmoc-protected resin.
  • Selective Activation : mDTPA is activated using carbodiimide chemistry for coupling to the N-terminus.
  • Iodine Oxidation : Stabilizes the conjugate, achieving >95% radiochemical yield with indium-111.

Comparative Analysis of Synthesis Methodologies

The chloroacetic acid method remains predominant in laboratory settings due to its straightforward protocol, whereas the sodium cyanide route is reserved for large-scale production where byproduct management is feasible. Industrial processes integrate continuous-flow systems and lyophilization to meet regulatory standards for injectable formulations. Emerging techniques, such as solid-phase conjugation, underscore the versatility of diethylenetriaminepentaacetic acid in targeted therapeutic applications.

Scientific Research Applications

Medical Applications

1. Radiopharmaceuticals and Imaging

Pentetic acid is primarily used in medical imaging as a radiopharmaceutical. It is often conjugated with technetium-99m (Tc-99m) for renal imaging. The complex formed helps estimate physiological parameters such as glomerular filtration rate (GFR) and effective renal plasma flow. Studies have shown that this compound significantly enhances the accuracy of kidney function assessments by promoting the elimination of radionuclides through glomerular filtration .

2. Treatment of Heavy Metal Poisoning

This compound is FDA-approved for treating individuals with known or suspected internal contamination by heavy metals such as plutonium, americium, and curium. It works by forming stable complexes with these radionuclides, facilitating their excretion through urine. Research indicates that this compound can reduce lung deposits of inhaled radionuclides by up to 98% .

3. Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. It has been shown to suppress elastase production in Pseudomonas aeruginosa, a significant pathogen in respiratory infections. The compound's ion-chelating activity appears to play a crucial role in reducing bacterial virulence and biofilm formation .

4. Endodontics

In dental applications, this compound has been evaluated as a chelating agent in endodontic therapy. A study comparing the pushout bond strength of resin sealers found that 5% this compound was as effective as 17% ethylenediaminetetraacetic acid (EDTA) in enhancing bond strength to dentin . This suggests its viability as a substitute for EDTA in dental procedures.

Industrial Applications

1. Water Treatment

This compound is utilized in water treatment processes to remove heavy metals from wastewater. Its chelation properties allow it to bind with metal ions, thereby preventing their toxic effects on aquatic life and facilitating their removal from contaminated water sources.

2. Agriculture

In agriculture, this compound is employed as a micronutrient chelator to enhance the availability of essential trace elements like zinc and manganese to plants. This application helps improve crop yields and soil health.

Environmental Applications

1. Soil Remediation

This compound is being explored for its potential in soil remediation efforts, particularly in areas contaminated with heavy metals. By chelating these metals, this compound can facilitate their extraction from soil matrices, making it easier to rehabilitate contaminated sites.

Case Studies

Application Study/Findings
Renal Imaging This compound conjugated with Tc-99m provides reliable GFR measurements; significant correlation with renal function observed .
Heavy Metal Detoxification Clinical trials demonstrate effective reduction of radionuclide retention in patients treated with this compound .
Antimicrobial Efficacy DTPA reduces elastase activity and biofilm formation in Pseudomonas aeruginosa, enhancing host cell viability .
Endodontic Bond Strength Comparative studies show 5% this compound improves bond strength similarly to EDTA in root canal treatments .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Structural and Functional Differences

Compound Structure Binding Sites Key Functional Groups Solubility (Water)
Pentetic Acid Diethylenetriamine + 5 carboxylates 8 (5 COO⁻, 3 N) -NH₂, -COOH 4 g/L (pH-dependent)
EDTA Ethylenediamine + 4 carboxylates 6 (4 COO⁻, 2 N) -NH₂, -COOH Highly soluble (Na⁺/K⁺ salts)
DOTA Cyclic tetraaza + 4 carboxylates 8 (4 COO⁻, 4 N) Macrocyclic, -COOH Soluble in acidic conditions
Citric Acid Tricarboxylic acid 3 (3 COO⁻) -OH, -COOH Highly soluble

Key Insights :

  • This compound has more binding sites (8) than EDTA (6) and citric acid (3), enabling stronger binding to polyvalent cations like Pb²⁺ and Fe³⁺ .
  • DOTA’s macrocyclic structure provides higher thermodynamic stability for radiometals (e.g., gadolinium in MRI contrast agents) compared to linear DTPA .
Heavy Metal Detoxification:
  • This compound : Effective for lead and plutonium decorporation but nephrotoxic at high doses .
  • DOTA : Superior for radioactive metal sequestration (e.g., actinides) due to macrocyclic stability .
Medical Imaging:
  • ⁹⁹ᵐTc-DTPA : Used in renal scintigraphy (excreted via glomerular filtration) but linked to rare adverse events (e.g., respiratory distress) .
  • Gd-DOTA : Safer for MRI contrast due to reduced risk of nephrogenic systemic fibrosis compared to linear agents .
Cosmetics:
  • Both DTPA and EDTA are used to stabilize formulations by sequestering Ca²⁺/Mg²⁺. DTPA is less water-soluble than EDTA salts but equally non-penetrating through skin .

Research Findings

Efficacy in Disease Models:
  • LGMD2I Treatment: this compound reduced pathological phenotypes in zebrafish by 40% (vs. 10% for citric acid), likely via Ca²⁺ chelation .
  • Antimicrobial Synergy : In combination with gentamicin, DTPA enhances antibacterial activity by chelating Zn²⁺, disrupting bacterial metalloenzymes .

Biological Activity

Pentetic acid, also known as diethylenetriamine pentaacetic acid (DTPA), is a chelating agent with significant biological activity. Its primary applications are in medical imaging and the treatment of heavy metal toxicity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic uses, and associated research findings.

This compound functions primarily by chelating metal ions, which can disrupt various biological processes. The following mechanisms have been identified:

  • Metal Ion Chelation: this compound has a high affinity for divalent and trivalent metal ions, such as zinc and calcium. This property is crucial for its role in reducing the activity of metalloproteinases like elastase produced by Pseudomonas aeruginosa .
  • Inhibition of Enzyme Activity: Studies have demonstrated that this compound can significantly suppress elastase production in bacterial cells, reducing biofilm formation and virulence . The compound's effectiveness is attributed to its ability to chelate essential metal ions required for enzyme activity.

Therapeutic Applications

This compound is utilized in various clinical settings, including:

  • Medical Imaging: Conjugated with technetium-99m (Tc-99m), this compound is employed to estimate glomerular filtration rates and assess renal function . This application is particularly valuable in monitoring patients undergoing treatments that may affect kidney function.
  • Heavy Metal Detoxification: this compound is FDA-approved for treating internal contamination with radionuclides such as plutonium, americium, and curium. It enhances the elimination of these metals from the body through renal excretion .

Case Studies and Clinical Research

  • Elastase Suppression in Bacterial Infections:
    • A study screened FDA-approved drugs and identified this compound as an effective suppressor of elastase production in Pseudomonas aeruginosa. At concentrations as low as 20 μM, it reduced elastase activity by over 75% without cytotoxic effects on bacterial viability .
  • Cancer Cell Cytotoxicity:
    • Research indicates that this compound exhibits cytotoxic effects on ovarian cancer cells, inhibiting proliferation and inducing apoptosis in a dose-dependent manner. The compound was shown to block DNA synthesis significantly and increase apoptotic markers such as caspase activity .
  • Renal Function Monitoring:
    • A study utilizing indium-111 DTPA scintigraphy demonstrated its efficacy in identifying intrathecal pump malfunctions, highlighting its role in guiding surgical management decisions based on renal drug distribution .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusFindingsReference
Elastase ActivitySuppressed by DTPA; >75% reduction at 20 μM without cytotoxicity
Ovarian Cancer Cell ProliferationInduced apoptosis; IC50 at 50 μM for NUTU-19 cells
Renal Function AssessmentEffective in identifying pump malfunctions via scintigraphy
Heavy Metal DetoxificationEnhances elimination of radionuclides; FDA-approved

Q & A

Basic Research Questions

Q. What standardized methodologies are used to quantify Pentetic acid’s chelation capacity in vitro?

  • Methodological Answer : The chelation capacity of this compound (DTPA) can be quantified via titration using gadolinium sulfate. Adjust the pH of the solution to 5, and titrate with 0.001 M gadolinium sulfate until a colorimetric endpoint (yellow to reddish violet) is reached. Each mL of gadolinium sulfate consumed corresponds to 0.7867 mg of this compound . For analytical applications, capillary electrophoresis with UV detection is recommended, utilizing aminopolycarboxylic acids to form stable anionic complexes for separation .

Q. How does this compound compare to EDTA in binding affinity for calcium ions under physiological conditions?

  • Methodological Answer : Comparative binding studies require potentiometric titration or isothermal titration calorimetry (ITC) in buffered solutions (e.g., 0.1 M NaCl, pH 7.4). This compound exhibits higher affinity for multivalent cations (e.g., Ca²⁺, Mg²⁺) due to its eight donor atoms, but EDTA may show stronger binding in low-ionic-strength environments. Experimental protocols should account for ionic strength, temperature, and competing ions .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s efficacy in multi-metal environments, such as natural water systems?

  • Methodological Answer : Use competitive ligand exchange experiments with ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS). Prepare solutions containing major ions (H⁺, Na⁺, Mg²⁺, Ca²⁺) at varying ionic strengths. Calculate stability constants using the Schubert method or computational tools like Hyperquad. Note that DTPA’s binding capacity decreases in Mg²⁺-rich media due to competition .

Q. What statistical approaches resolve contradictions in reported binding constants for this compound across studies?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data. Use Kruskal-Wallis tests to compare non-parametric binding efficiency data across studies, and regression models to adjust for variables like pH, ionic strength, and methodology (e.g., ITC vs. potentiometry). Transparent reporting of experimental conditions (e.g., ion composition, temperature) is critical .

Q. How can researchers evaluate this compound’s efficacy in removing smear layers during root canal therapy while minimizing dentin microhardness alterations?

  • Methodological Answer : Conduct in vitro studies using extracted teeth treated with 5% DTPA (Group V) vs. controls (e.g., 17% EDTA). Assess smear layer removal via scanning electron microscopy (SEM) and microhardness via Vickers indentation. Analyze data using non-parametric tests (Kruskal-Wallis for roughness quotient; Chi-square for regional efficiency) with significance set at p < 0.05 .

Data Contradiction and Reproducibility

Q. Why do studies report varying stability constants for this compound-metal complexes?

  • Methodological Answer : Discrepancies arise from differences in experimental conditions (ionic strength, counterions) and analytical methods. For reproducibility, adhere to IUPAC guidelines for stability constant determination, and report all parameters (e.g., temperature, buffer composition). Cross-validate results using multiple techniques (e.g., spectrophotometry, NMR) .

Q. How can the presence of this compound in plant extracts (e.g., Moringa oleifera) be reliably distinguished from synthetic sources?

  • Methodological Answer : Use GC-MS with retention time locking and spectral library matching. In methanol extracts, this compound (RT ~26.29 min) can be identified by its molecular ion (m/z 393.349) and fragmentation patterns. Confirm via spiking experiments with synthetic DTPA and quantify using internal standards .

Emerging Applications

Q. What strategies improve the water stability of this compound-functionalized materials (e.g., MOFs) for environmental remediation?

  • Methodological Answer : Synthesize DTPA-clinoptilolite nanocomposites via sol-gel methods. Characterize stability via prolonged leaching tests in aqueous media (pH 4–9). Enhance durability by crosslinking with glutaraldehyde or incorporating hydrophobic co-monomers. Monitor Cd(II) adsorption capacity using batch experiments and Langmuir isotherm models .

Q. How does this compound enhance the tumor-specific uptake of radiopharmaceuticals?

  • Methodological Answer : DTPA chelates radioactive isotopes (e.g., In-111, Tc-99m), forming stable complexes that localize in tumors via antigen-antibody interactions. Optimize labeling efficiency by adjusting pH (6.5–7.5) and molar ratio (DTPA:metal = 2:1). Validate biodistribution in murine models using SPECT/CT imaging .

Methodological Best Practices

  • Data Reporting : Follow APA guidelines for clarity and reproducibility. Detail experimental parameters (e.g., pH, ionic strength) in supplementary materials .
  • Statistical Rigor : Use SPSS or R for analysis; report effect sizes and confidence intervals alongside p-values .
  • Ethical Compliance : For in vivo studies, adhere to institutional protocols for radiopharmaceutical use and disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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